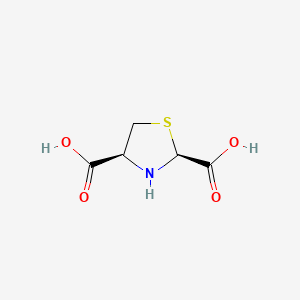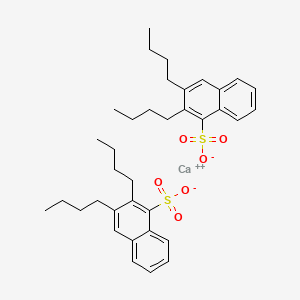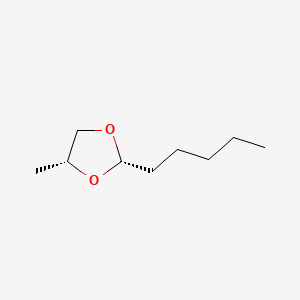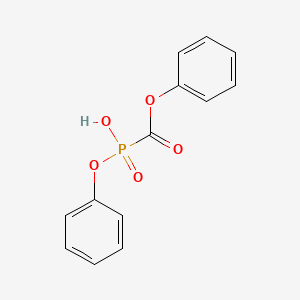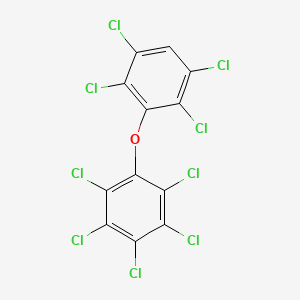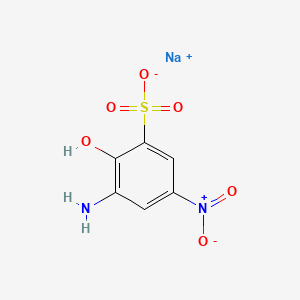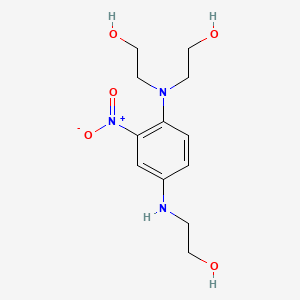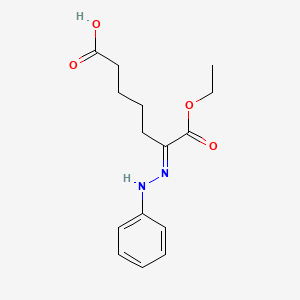
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a phenylhydrazono group attached to a heptane-dioate backbone. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate typically involves the reaction of ethyl hydrogen heptane-1,7-dioate with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazono group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenylhydrazono group, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazone derivatives and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate involves its interaction with specific molecular targets and pathways. The phenylhydrazono group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate can be compared with other similar compounds, such as:
1-Ethyl hydrogen 2-(phenylhydrazono)hexane-1,6-dioate: This compound has a similar structure but with a shorter carbon chain, which may affect its chemical properties and reactivity.
1-Ethyl hydrogen 2-(phenylhydrazono)octane-1,8-dioate: This compound has a longer carbon chain, which can influence its solubility and other physical properties.
2-(2-Phenylhydrazono)heptanedioic acid hydrogen 1-ethyl ester: This is a closely related compound with slight variations in its structure, leading to differences in its chemical behavior and applications.
Properties
CAS No. |
42137-32-6 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(6E)-7-ethoxy-7-oxo-6-(phenylhydrazinylidene)heptanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(20)13(10-6-7-11-14(18)19)17-16-12-8-4-3-5-9-12/h3-5,8-9,16H,2,6-7,10-11H2,1H3,(H,18,19)/b17-13+ |
InChI Key |
HDQLUPPPXZOZBA-GHRIWEEISA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/CCCCC(=O)O |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


